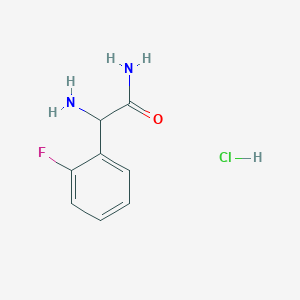

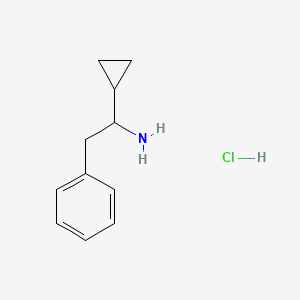

![molecular formula C8H7NOS B1524589 4-Methylbenzo[d]thiazol-6-ol CAS No. 1190317-27-1](/img/structure/B1524589.png)

4-Methylbenzo[d]thiazol-6-ol

Vue d'ensemble

Description

4-Methylbenzo[d]thiazol-6-ol is a chemical compound with the CAS Number: 1190317-27-1 . It has a molecular weight of 165.22 and its molecular formula is C8H7NOS . It is a light-yellow to yellow solid .

Molecular Structure Analysis

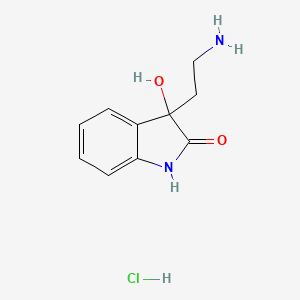

The molecular structure of 4-Methylbenzo[d]thiazol-6-ol consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

4-Methylbenzo[d]thiazol-6-ol is a light-yellow to yellow solid . It has a molecular weight of 165.22 and its molecular formula is C8H7NOS .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including 4-Methylbenzo[d]thiazol-6-ol, have been studied for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and E. coli . The structural similarity to thiamine (Vitamin B1) allows these molecules to interfere with bacterial metabolism, making them potential candidates for developing new antibiotics.

Anticancer Properties

Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities . The ability to disrupt cell division and induce apoptosis in cancer cells makes 4-Methylbenzo[d]thiazol-6-ol a molecule of interest for cancer therapy research. Its role in the synthesis of compounds like Tiazofurin, an antineoplastic drug, highlights its potential in this field.

Neuroprotective Effects

Thiazoles are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . 4-Methylbenzo[d]thiazol-6-ol may contribute to the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system.

Anti-Inflammatory and Analgesic Uses

The anti-inflammatory and analgesic activities of thiazole derivatives make them valuable in the development of new pain relief medications . Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from chronic pain conditions.

Antiviral and Antiretroviral Applications

Thiazole compounds have been found to possess anti-HIV activity, with some derivatives being used in antiretroviral drugs like Ritonavir . The exploration of 4-Methylbenzo[d]thiazol-6-ol in this context could lead to the development of novel treatments for viral infections.

Agricultural Chemicals

Thiazoles and their derivatives are also applied in the agricultural sector as fungicides and biocides . The structural properties of 4-Methylbenzo[d]thiazol-6-ol could be utilized to enhance the effectiveness of these chemicals, providing better crop protection.

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 4-methylbenzo[d]thiazol-6-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The compound’s solubility in water, alcohol, and ether may influence its stability and efficacy under different environmental conditions.

Propriétés

IUPAC Name |

4-methyl-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-6(10)3-7-8(5)9-4-11-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSJSFRCUYLOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696666 | |

| Record name | 4-Methyl-1,3-benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190317-27-1 | |

| Record name | 4-Methyl-1,3-benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

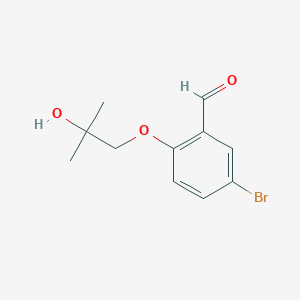

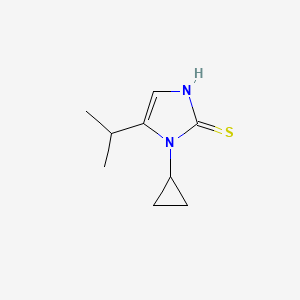

![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)

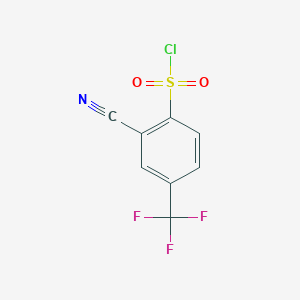

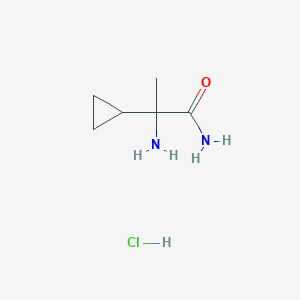

![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)

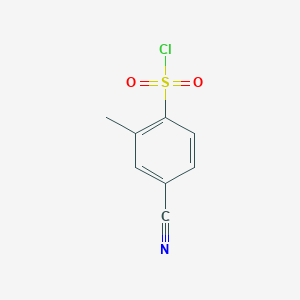

![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)

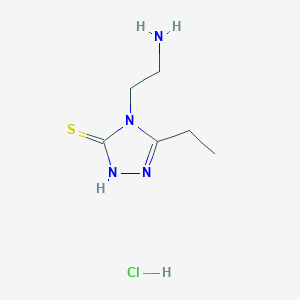

![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)